molecular formula C29H44N2O9 B12784597 Hydroxyfinasteride glucuronide CAS No. 1196787-38-8

Hydroxyfinasteride glucuronide

Cat. No.: B12784597
CAS No.: 1196787-38-8
M. Wt: 564.7 g/mol
InChI Key: UWPZOBPHWVTPQC-NKLUJKGGSA-N
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Description

Hydroxyfinasteride glucuronide is a metabolite of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily known for its use in treating benign prostatic hyperplasia and male pattern baldness. The glucuronidation process, which involves the addition of glucuronic acid to a substrate, enhances the solubility and excretion of compounds. This compound is formed through the glucuronidation of hydroxyfinasteride, a hydroxylated derivative of finasteride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxyfinasteride glucuronide typically involves the enzymatic glucuronidation of hydroxyfinasteride. This process can be carried out using recombinant human UDP-glucuronosyltransferases (UGTs) in the presence of the cofactor UDP-glucuronic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound may involve microbial transformation using specific strains of bacteria or fungi capable of glucuronidation. This biotechnological approach can be scaled up for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxyfinasteride glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to regenerate hydroxyfinasteride. This reaction is catalyzed by β-glucuronidase enzymes .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxyfinasteride glucuronide has several applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxyfinasteride glucuronide involves its formation through the glucuronidation of hydroxyfinasteride. This process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety from UDP-glucuronic acid to hydroxyfinasteride. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .

Comparison with Similar Compounds

Hydroxyfinasteride glucuronide can be compared with other glucuronide conjugates of finasteride and its derivatives:

This compound is unique due to its specific formation from hydroxyfinasteride and its role in the metabolism of finasteride. Its study provides insights into the glucuronidation process and its implications in drug metabolism and excretion.

Properties

CAS No.

1196787-38-8

Molecular Formula

C29H44N2O9

Molecular Weight

564.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H44N2O9/c1-27(2,13-39-26-22(35)20(33)21(34)23(40-26)25(37)38)31-24(36)17-7-6-15-14-5-8-18-29(4,12-10-19(32)30-18)16(14)9-11-28(15,17)3/h10,12,14-18,20-23,26,33-35H,5-9,11,13H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t14-,15-,16-,17+,18+,20-,21-,22+,23-,26+,28-,29+/m0/s1

InChI Key

UWPZOBPHWVTPQC-NKLUJKGGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)COC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

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